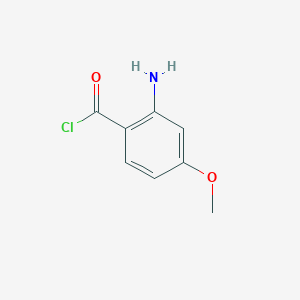

2-Amino-4-methoxybenzoyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWDTSVPNQEOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Methoxybenzoyl Chloride

Established Preparation Routes from Carboxylic Acid Precursors

The most conventional and widely practiced method for preparing 2-Amino-4-methoxybenzoyl chloride involves the direct chlorination of 2-Amino-4-methoxybenzoic acid. This transformation is typically accomplished using standard chlorinating agents.

Utilizing Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

Thionyl Chloride (SOCl₂): The use of thionyl chloride is a common method for the synthesis of acyl chlorides from carboxylic acids. The reaction between 2-Amino-4-methoxybenzoic acid and thionyl chloride proceeds to form this compound, with sulfur dioxide and hydrogen chloride as byproducts. orgsyn.org In a related synthesis of 4-methoxybenzoyl chloride, 4-methoxybenzoic acid is treated with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF) and a solvent such as benzene (B151609). prepchem.comprepchem.com The mixture is typically heated under reflux to drive the reaction to completion. prepchem.com Excess thionyl chloride is subsequently removed by distillation under reduced pressure. prepchem.com Toluene can be used to aid in the complete removal of any remaining thionyl chloride through azeotropic distillation. orgsyn.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. orgsyn.orgchemicalbook.com This method is often preferred for its milder reaction conditions and the formation of gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which are easily removed from the reaction mixture. orgsyn.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction. orgsyn.orgchemicalbook.comorgsyn.org The crude acid chloride is often obtained after concentrating the reaction mixture by rotary evaporation. orgsyn.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the presence of catalysts.

For instance, in the synthesis of a related compound, 4-[[(2-methoxybenzoyl)amino]sulphonyl]benzoyl chloride, it was found that using aprotic polar solvents instead of chlorobenzene (B131634) helped to avoid the formation of unwanted dimers. google.com The reaction temperature and time are also critical. In one procedure for synthesizing p-methoxybenzoyl chloride, the mixture with thionyl chloride was maintained at 70°C for 6 hours under reflux. prepchem.com Post-reaction purification steps, such as recrystallization from a suitable solvent like benzene, are employed to obtain a product of high purity. prepchem.com

The table below summarizes typical conditions for the synthesis of acyl chlorides from their corresponding carboxylic acids using thionyl chloride and oxalyl chloride.

| Reagent | Precursor | Solvent | Catalyst | Temperature | Time | Observations |

| Thionyl Chloride | 2-Methoxybenzoic Acid | Toluene (for removal) | DMF | Reflux | 0.5 hr | Vigorous effervescence observed. orgsyn.org |

| Thionyl Chloride | p-Methoxybenzoic Acid | Benzene | None specified | 70°C | 6 hr | Recrystallization from benzene for purification. prepchem.com |

| Oxalyl Chloride | Aryl Carboxylic Acids | Dichloromethane | DMF | Room Temp | 1 hr | Mixture concentrated under reduced pressure. chemicalbook.com |

| Oxalyl Chloride | Carboxycyclopentadienyl Cobalt Complex | Dichloromethane | DMF | Room Temp | 30 min | Gas evolution observed upon DMF addition. orgsyn.org |

Novel Synthetic Approaches and Catalyst Development

Research into novel synthetic routes for acyl chlorides, including this compound, is ongoing, with a focus on improving efficiency, selectivity, and safety. While specific novel methods for this exact compound are not extensively detailed in the provided results, general trends in organic synthesis suggest the exploration of new catalytic systems. For other types of compounds, such as 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles, efficient three-component reactions have been developed. nih.gov These one-pot syntheses offer advantages in terms of procedural simplicity and reduced waste. nih.gov

The development of new catalysts is a key area of research. For example, in the synthesis of other heterocyclic compounds, visible-light photocatalysis using radical precursors has been explored. sigmaaldrich.com Additionally, new methods for the synthesis of related building blocks, such as β-aminoethanesulfonyl chlorides, have been developed from protected amino acids, showcasing the continuous innovation in synthetic methodology. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. mdpi.com This includes the use of safer solvents, the development of solvent-free reactions, and the use of sustainable catalysts.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions are a key aspect of green chemistry, as they eliminate the environmental and safety issues associated with volatile organic solvents. orgsyn.org While a completely solvent-free method for the synthesis of this compound is not explicitly described, related syntheses have been optimized to minimize solvent use. For example, a chromatography-free and chlorinated solvent-free preparation of 2,5-dibromohexanediamide (B1669862) has been developed, which starts with the chlorination of adipic acid using thionyl chloride without an additional solvent. ox.ac.uk

Atom economy, another core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. The synthesis of acyl chlorides from carboxylic acids using thionyl chloride or oxalyl chloride is inherently atom-economical, as the byproducts are gaseous and easily removed. However, research continues to explore even more efficient pathways. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Amino 4 Methoxybenzoyl Chloride

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including acyl chlorides. libretexts.orglibretexts.org The reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form a new acyl compound. libretexts.orglibretexts.org The reactivity of acyl chlorides in these reactions is high due to the inductive electron-withdrawing effect of the chlorine atom, which destabilizes the carbonyl group and increases the electrophilicity of the carbonyl carbon. libretexts.org

Amide Formation with Primary and Secondary Amines

2-Amino-4-methoxybenzoyl chloride readily reacts with primary and secondary amines to yield the corresponding amides. evitachem.com This reaction, often referred to as the Schotten-Baumann reaction, is a widely used method for amide synthesis. fishersci.co.uk The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a base, to form the amide. libretexts.orgchemguide.co.uk

The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrogen chloride that is formed. fishersci.co.uk In some cases, an aqueous solution of a base like sodium hydroxide (B78521) is added, creating a biphasic system. evitachem.comfishersci.co.uk The reaction generally proceeds rapidly at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or Cyrene™, a bio-based alternative. fishersci.co.ukhud.ac.uk

Table 1: Examples of Amide Formation Reactions

| Amine Reactant | Product | Reaction Conditions | Reference |

| Primary Amine | N-Substituted Amide | Aprotic solvent, base (e.g., triethylamine) | fishersci.co.uk |

| Secondary Amine | N,N-Disubstituted Amide | Aprotic solvent, base (e.g., triethylamine) | fishersci.co.uk |

| Ammonia (B1221849) | Unsubstituted Amide | Concentrated aqueous ammonia | chemguide.co.uk |

Esterification and Thioesterification Reactions

Similar to amide formation, this compound can undergo nucleophilic substitution with alcohols and thiols to form esters and thioesters, respectively. evitachem.com The mechanism is analogous to that of amidation, involving the nucleophilic attack of the alcohol or thiol on the carbonyl carbon, followed by the elimination of the chloride ion. libretexts.org

Esterification reactions are often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity. nih.gov Thioester synthesis can also be achieved through the reaction of the acyl chloride with a thiol. nih.gov The reactivity of acyl chlorides allows for the conversion into less reactive derivatives like esters and thioesters. libretexts.org

Table 2: Esterification and Thioesterification Reactions

| Nucleophile | Product | General Reaction | Reference |

| Alcohol (R'-OH) | Ester (RCOOR') | RCOCl + R'-OH → RCOOR' + HCl | sigmaaldrich.com |

| Thiol (R'-SH) | Thioester (RCOSR') | RCOCl + R'-SH → RCOSR' + HCl | evitachem.com |

Intramolecular Cyclization Reactions for Heterocycle Formation

The presence of both an amino group and an acyl chloride functionality on the same aromatic ring allows this compound to participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic compounds. These reactions are of significant interest in medicinal chemistry as nitrogen-containing heterocycles are core structures in many biologically active molecules. impactfactor.orgnih.gov

Synthesis of Nitrogen-Containing Heterocycles

The amino group in this compound can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This intramolecular reaction can lead to the formation of nitrogen-containing heterocyclic systems. The specific ring system formed depends on the reaction conditions and any other reagents involved. For instance, intramolecular cyclization of related amino acid-derived diazoketones has been shown to produce oxazinanones. frontiersin.org Similarly, intramolecular reactions of arylpropargyl amides can yield benz[f]isoindoline derivatives. rsc.org

Ring-Closing Reactions Involving the Amino and Acid Chloride Functionalities

The direct intramolecular reaction between the amino and acid chloride groups of this compound would lead to a strained four-membered ring, which is generally not favored. However, in the presence of other reagents or under specific conditions, this reactivity can be harnessed. For example, multicomponent reactions involving amides, amines, and ketones can lead to the formation of dihydroquinazolines through a Pictet-Spengler-like cyclization. nsf.gov While not a direct cyclization of this compound itself, this illustrates the potential for the amino and a derivative of the acyl chloride to participate in ring-forming reactions.

Structure-Reactivity Relationship Investigations

The reactivity of this compound is a direct consequence of its molecular structure. The electron-donating resonance effects of the amino (-NH2) and methoxy (B1213986) (-OCH3) groups increase the electron density of the aromatic ring. Conversely, the acyl chloride group (-COCl) is strongly electron-withdrawing due to both inductive and resonance effects.

This electronic push-pull system influences the reactivity of the molecule in several ways:

Nucleophilic Acyl Substitution: The electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride. However, the inherent high reactivity of the acyl chloride functionality still dominates, allowing for efficient reactions with nucleophiles. libretexts.org

Intramolecular Reactions: The proximity and nucleophilicity of the amino group are key factors in its ability to participate in intramolecular cyclization reactions. The specific substitution pattern (amino at position 2 and methoxy at position 4) dictates the regiochemistry of these cyclizations.

Investigations into the structure-reactivity relationships of similar compounds have shown that the nature and position of substituents on the aromatic ring significantly impact the rates and outcomes of these reactions. rsc.org For example, the electronic properties of substituents on the benzene (B151609) ring of arylpropargyl amides influence the yield of benz[f]isoindoline derivatives in intramolecular cyclization reactions. rsc.org

Kinetic and Mechanistic Studies of this compound Transformations

While specific kinetic and mechanistic studies detailing the transformations of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of nucleophilic acyl substitution and the known electronic effects of its substituents. The reactivity of benzoyl chlorides is significantly influenced by the nature and position of substituents on the benzene ring. The presence of both an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 4-position has a pronounced impact on the electrophilicity of the carbonyl carbon, and consequently, on the rates and mechanisms of its reactions.

The primary mechanism for the reactions of acyl chlorides is nucleophilic acyl substitution . This process generally proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.edu The rate of this reaction is largely determined by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate.

Electron-donating groups on the benzene ring, such as amino and methoxy groups, decrease the electrophilicity of the carbonyl carbon through resonance and inductive effects. This, in turn, is expected to decrease the rate of nucleophilic attack compared to unsubstituted benzoyl chloride. The para-methoxy group is a strong electron-donating group, and the ortho-amino group also contributes electron density to the ring. This increased electron density on the aromatic ring and at the carbonyl carbon would likely slow down reactions with nucleophiles.

Kinetic studies on the alcoholysis and hydrolysis of various substituted benzoyl chlorides provide a framework for understanding the potential behavior of this compound. The Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ), is a valuable tool in this context. wikipedia.org For the hydrolysis of substituted benzyl (B1604629) chlorides, a negative rho (ρ) value is observed, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state. wikipedia.org However, for nucleophilic acyl substitution on benzoyl chlorides, the effect can be more complex.

In the case of the reaction of substituted benzoyl chlorides with n-propanol, the reaction follows pseudo-first-order kinetics. uni.edu The data in the table below, derived from studies on other substituted benzoyl chlorides, illustrates the effect of different substituents on the reaction rate.

Table 1: Pseudo-first-order rate constants for the reaction of substituted benzoyl chlorides with excess n-propanol at 25°C. uni.edu

| Substituent (X in X-C₆H₄-COCl) | Rate Constant (k, min⁻¹) |

| p-NO₂ | 0.244 |

| m-NO₂ | 0.211 |

| p-Cl | 0.0807 |

| m-Cl | 0.0890 |

| H | 0.0492 |

| p-CH₃ | 0.0246 |

| p-OCH₃ | 0.0115 |

As the data indicates, electron-withdrawing groups (like nitro and chloro) increase the reaction rate, while electron-donating groups (like methyl and methoxy) decrease it. Based on this trend, the combined electron-donating effects of the amino and methoxy groups in this compound would be expected to result in a significantly slower reaction rate with alcohols compared to unsubstituted benzoyl chloride.

The hydrolysis of benzoyl chlorides is another fundamental transformation. The reaction is influenced by factors such as pH and temperature. biologyinsights.com While specific kinetic data for the hydrolysis of this compound is unavailable, studies on similar compounds like p-methoxybenzoyl chloride show that electron-donating groups can have a complex role. In some cases, for reactions proceeding through a dissociative pathway resembling an acylium ion, electron-donating groups can stabilize the developing positive charge and accelerate the reaction. reddit.com A study on the methanolysis of p-methoxybenzoyl chloride indicated small rate differences compared to benzoyl chloride, which were attributed to counterbalancing changes in enthalpy and entropy of activation, suggesting a degree of Sₙ1 character in the reaction. rsc.org

The reaction of benzoyl chlorides with amines, such as aniline (B41778), to form amides is another important transformation. Kinetic studies of the reaction between substituted benzoyl chlorides and aniline in benzene have shown that the reaction is sensitive to the electronic effects of the substituents. rsc.org Similar to alcoholysis, electron-withdrawing groups on the benzoyl chloride generally increase the rate of aminolysis. Therefore, the electron-rich nature of this compound would likely lead to a slower reaction with amines compared to benzoyl chloride or its electron-deficient derivatives.

Applications of 2 Amino 4 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique ortho-amino acyl chloride structure is a classic precursor for the synthesis of a variety of fused heterocyclic compounds. This arrangement allows for sequential acylation and cyclization reactions to build bicyclic and polycyclic systems containing nitrogen and oxygen atoms.

Quinazolinones are a prominent class of heterocyclic compounds possessing a wide range of biological activities, making them important targets in medicinal chemistry. A common and effective method for synthesizing the 4(3H)-quinazolinone core involves the acylation of an anthranilic acid derivative followed by cyclization. nih.gov

2-Amino-4-methoxybenzoyl chloride serves as a direct and activated precursor in this type of synthesis. The general strategy involves the reaction of the acyl chloride with a source of nitrogen, such as ammonia (B1221849) or hydrazine. The initial step is the formation of an amide. Subsequently, an intramolecular cyclization occurs, where the amino group attacks the newly formed amide carbonyl, leading to the formation of the quinazolinone ring system. The methoxy (B1213986) group remains as a key substituent on the benzene (B151609) ring, influencing the properties of the final molecule. A widely used method involves first reacting the precursor with an acyl chloride to form an N-acyl derivative, which then cyclizes with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then react with various amines to yield a diverse range of quinazolinone derivatives. nih.gov

| Reaction Step | Reactant | Intermediate/Product |

| Acylation | This compound + Amine (e.g., R-NH₂) | 2-Amino-4-methoxy-N-substituted-benzamide |

| Cyclization | 2-Amino-4-methoxy-N-substituted-benzamide | Substituted 7-methoxy-quinazolin-4-one |

This table illustrates a generalized pathway for the synthesis of quinazolinone derivatives.

Beyond quinazolinones, the reactivity of this compound makes it a suitable starting material for a variety of other fused heterocyclic systems. The ortho-aminoacyl chloride motif is versatile for creating rings by reacting with molecules containing two nucleophilic sites. For example, reaction with amino alcohols or amino thiols could lead to the formation of benzoxazinones or benzothiazinones, respectively. The development of methods to synthesize pyrrole-based fused heterocycles, such as pyrrolo[2,3-d]pyrimidines, highlights the importance of versatile building blocks in constructing complex polycyclic systems. rsc.org The principles used in these syntheses, involving annulation reactions on a core structure, can be applied using precursors like this compound to generate novel heterocyclic frameworks.

The synthesis of complex polycyclic aromatic compounds (PACs) is a significant area of research, particularly in the development of new materials and potential therapeutic agents. nih.gov this compound can be incorporated into such structures through reactions like the Friedel-Crafts acylation. In this type of reaction, the acyl chloride group can react with another aromatic ring in the presence of a Lewis acid catalyst to form a new carbon-carbon bond, effectively "stitching" molecular fragments together. The methoxy group on the benzoyl chloride ring is an activating group, which can facilitate this electrophilic aromatic substitution reaction. This methodology allows for the extension of aromatic systems, leading to the creation of larger, more complex polycyclic structures. Research into the synthesis of methoxy-substituted dibenzofluorenes, for instance, has demonstrated the utility of methoxy-aromatic precursors in generating polycyclic systems with potential antitumor activity. nih.gov

Role in the Construction of Functional Organic Molecules

The reactivity of this compound makes it a key intermediate in multi-step syntheses, enabling the construction of a wide array of functional organic molecules for various industries.

In the synthesis of fine chemicals, including pharmaceutical intermediates, this compound functions as a versatile acylating agent. evitachem.com Its primary role is to introduce the 2-amino-4-methoxybenzoyl group into a target molecule. The acyl chloride reacts efficiently with nucleophiles such as alcohols and amines to form stable ester and amide linkages, respectively. sigmaaldrich.comganeshremedies.com This reaction is fundamental in building more complex molecules from simpler starting materials. For example, it can be used to modify the structure of existing compounds to enhance their biological activity or physical properties. The Schotten-Baumann reaction, which involves the acylation of an amine or alcohol in the presence of an aqueous base, is a classic method where benzoyl chlorides are employed to form amides or esters. google.com

| Nucleophile | Functional Group Formed | Product Class |

| Primary/Secondary Amine | Amide | N-substituted 2-amino-4-methoxybenzamide |

| Alcohol/Phenol | Ester | Alkyl/Aryl 2-amino-4-methoxybenzoate |

| Carboxylic Acid | Anhydride | 2-Amino-4-methoxybenzoic anhydride derivative |

This table shows the general reactions of this compound with common nucleophiles in fine chemical synthesis.

The structural motifs derived from substituted benzoyl chlorides are found in various agrochemicals. A notable example is the use of a related precursor, 4-[[(2-methoxybenzoyl)amino]sulfonyl]benzoyl chloride, in the synthesis of the crop safener cyprosulfamide. google.com This complex intermediate is prepared by reacting ortho-methoxybenzoic acid derivatives with 4-sulfamoylbenzoic acid compounds. google.com The resulting benzoyl chloride is then reacted with an amine to produce the final agrochemical. This process underscores the importance of methoxy-substituted benzoyl chloride derivatives as key building blocks in the agrochemical industry. Although the example uses a 2-methoxybenzoyl derivative, the synthetic principles demonstrate the utility of this class of compounds, including this compound, in constructing the specific molecular frameworks required for herbicidal or safener activity.

| Precursor Component | Reaction Type | Agrochemical Application |

| Methoxy-substituted benzoyl chloride derivative | Amide formation (Schotten-Baumann reaction) | Synthesis of Cyprosulfamide (Crop Safener) |

This table highlights the role of methoxy-benzoyl chloride derivatives in the synthesis of specific agrochemicals.

Utility in Advanced Material Precursor Synthesis (e.g., polymers, photoresponsive materials)

The structure of this compound is theoretically well-suited for the synthesis of advanced polymers and photoresponsive materials. The acyl chloride functionality provides a reactive site for polymerization reactions, such as polyamidation or polyesterification. For instance, condensation polymerization with a diamine could lead to the formation of polyamides, while reaction with a diol could yield polyesters. The presence of the amino and methoxy groups on the polymer backbone could impart desirable properties such as altered solubility, thermal stability, and the ability to coordinate with metal ions.

While direct, documented examples of the use of this compound in the synthesis of photoresponsive materials are not extensively reported in the available literature, its structural motifs suggest significant potential. The aminobenzoyl core is a known chromophore. By modifying the amino group or extending the conjugation of the aromatic system, it is conceivable to tune the molecule's absorption and emission properties. This could enable its use as a monomer or a key intermediate in the creation of materials that respond to light, finding potential applications in optical data storage, molecular switches, and light-harvesting systems. For example, the related compound 4-methoxybenzoyl chloride has been used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds. sigmaaldrich.com

Derivatization Strategies for Structural Diversity

The inherent functionalities of this compound offer multiple handles for chemical modification, allowing for the generation of a diverse library of derivatives with tailored properties.

Post-Acylation Functionalization of the Amino Group

Following the primary acylation reaction involving the benzoyl chloride group, the amino group presents a prime site for further functionalization. This secondary modification can introduce a wide array of chemical moieties, significantly expanding the structural and functional diversity of the resulting molecules.

Standard organic reactions can be employed for this purpose. For instance, the amino group can undergo:

Acylation: Reaction with various acid chlorides or anhydrides can introduce different acyl groups, leading to the formation of diamides with potentially altered hydrogen bonding capabilities and conformational preferences.

Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides. This modification can influence the steric environment and the basicity of the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides, a common functional group in medicinal chemistry.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions.

These post-acylation modifications are crucial for fine-tuning the properties of the final product for specific applications.

Modification of Methoxy and Aromatic Ring

The methoxy group and the aromatic ring itself provide additional opportunities for derivatization, further enhancing the molecular complexity and potential applications of this compound derivatives.

The methoxy group is generally stable, but it can be cleaved under harsh acidic conditions (e.g., using hydrobromic acid) to yield a phenol. This phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce new side chains.

The aromatic ring, activated by the electron-donating amino and methoxy groups, is susceptible to electrophilic aromatic substitution reactions. The directing effects of these groups would primarily favor substitution at the positions ortho and para to the amino group. However, the existing substitution pattern limits the available positions. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: Although potentially challenging to control due to the presence of the activating amino group, nitration could introduce a nitro group, which can be subsequently reduced to another amino group or used as a handle for further transformations.

These derivatization strategies highlight the versatility of this compound as a scaffold for the synthesis of a wide range of complex organic molecules with potential applications in materials science and medicinal chemistry.

Computational and Theoretical Studies on 2 Amino 4 Methoxybenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of 2-Amino-4-methoxybenzoyl chloride. These computational methods, particularly those rooted in molecular orbital theory, allow for the detailed analysis of how the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, alongside the electron-withdrawing benzoyl chloride (-COCl) group, collectively influence the electron distribution across the aromatic ring.

The amino group at the ortho position and the methoxy group at the para position to the benzoyl chloride moiety both exert strong positive mesomeric (+M) effects, donating electron density to the benzene (B151609) ring. This increased electron density is particularly pronounced at the positions ortho and para to these substituents. Concurrently, the benzoyl chloride group has a strong negative inductive (-I) and negative mesomeric (-M) effect, withdrawing electron density from the ring.

Furthermore, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where an electrophilic attack is most likely to occur on the aromatic ring. Conversely, the LUMO's energy and location highlight the most probable site for nucleophilic attack, which is anticipated to be centered on the carbonyl carbon of the benzoyl chloride group. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Distribution | Primarily on the benzene ring, with significant contributions from the N and O atoms of the amino and methoxy groups. | Indicates regions susceptible to electrophilic attack and the molecule's electron-donating capacity. |

| LUMO Distribution | Concentrated on the carbonyl group of the benzoyl chloride. | Highlights the primary site for nucleophilic attack. |

| Mulliken Charge on Carbonyl Carbon | Highly positive. | Confirms the high electrophilicity of the acyl chloride functional group. |

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions, including those involving acyl chlorides like this compound. DFT calculations can model the entire energy profile of a reaction, from reactants to products, including the high-energy transition states that govern the reaction rate.

For this compound, a primary reaction of interest is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a new product such as an ester, amide, or anhydride (B1165640), depending on the nucleophile.

DFT studies can elucidate the geometry and energy of the transition state for this process. The transition state is a fleeting, high-energy structure that represents the energy barrier that must be overcome for the reaction to proceed. The presence of the ortho-amino group may influence the reaction pathway through intramolecular hydrogen bonding or steric effects, which can be accurately modeled using DFT. For example, the amino group could potentially stabilize the transition state through a hydrogen bond with the incoming nucleophile or the carbonyl oxygen.

Moreover, DFT can be employed to compare the activation energies of competing reaction pathways. For instance, while the primary reaction site is the acyl chloride, under certain conditions, electrophilic aromatic substitution could be a competing reaction. DFT calculations of the transition states for both nucleophilic acyl substitution and electrophilic aromatic substitution would provide a quantitative comparison of their relative likelihoods, confirming that the former is significantly more favorable. In the context of uncatalyzed aminolysis reactions, the transition state typically involves the deprotonation of the amine nucleophile concurrently with the formation of the carbon-nitrogen bond. wikipedia.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are key to understanding its interactions and reactivity. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of molecules.

Conformational analysis of this compound would focus on the rotational barriers around the C-C bond connecting the carbonyl group to the benzene ring and the C-N and C-O bonds of the substituents. The orientation of the benzoyl chloride group relative to the plane of the benzene ring is of particular importance. While steric hindrance from the ortho-amino group might be expected to cause some out-of-plane rotation, the drive for conjugation (p-orbital overlap) would favor a more planar arrangement. Molecular modeling can determine the most stable conformation by calculating the potential energy as a function of these dihedral angles.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of the atoms over time. drugbank.comrsc.org An MD simulation would reveal the accessible conformations of the molecule at a given temperature and in a specific environment (e.g., in a solvent). drugbank.comrsc.org This is particularly useful for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or to interact with other molecules. The simulations can also provide information on the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data. The use of different force fields in MD simulations can sometimes lead to different predicted structures, highlighting the importance of benchmarking against experimental data where possible. drugbank.com

Prediction of Spectroscopic Parameters and Intermolecular Interactions in Derivatives

Computational chemistry is a valuable tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of this compound and its derivatives.

DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. google.com These calculations are based on the principle that the magnetic shielding of a nucleus is dependent on its local electronic environment. By calculating the shielding tensors for each atom in the molecule, the chemical shifts can be predicted and compared with experimental spectra for structural verification. For this compound, the calculations would predict distinct chemical shifts for the aromatic protons, influenced by the electronic effects of the three different substituents.

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the benzoyl chloride, the N-H stretches of the amino group, and the C-O stretch of the methoxy group. These predicted frequencies can be compared with experimental IR data to confirm the presence of these functional groups.

Furthermore, computational methods can be used to study the intermolecular interactions of derivatives of this compound. For example, if the acyl chloride is converted to an amide, the resulting molecule will have both hydrogen bond donor (N-H) and acceptor (C=O) sites. Molecular modeling can be used to simulate how these amide derivatives might interact with each other or with other molecules through hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the solid-state packing of these materials and their solubility in different solvents.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminobenzoyl chloride |

| 4-methoxybenzoyl chloride |

| Anisole |

| Benzoyl chloride |

| Carbonyl chloride |

| Chloride |

| Ester |

| Amide |

Advanced Analytical and Spectroscopic Methodologies in Research Involving 2 Amino 4 Methoxybenzoyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing researchers to piece together the molecular puzzle of newly synthesized derivatives.

In the analysis of compounds derived from 2-Amino-4-methoxybenzoyl chloride, NMR is used to confirm that the desired chemical transformation has occurred. For instance, in the synthesis of a thiazole (B1198619) derivative using a related aminophenyl precursor, ¹H NMR was used to identify key proton signals confirming the structure. nanomedicine-rj.com The spectrum distinctly showed signals corresponding to the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, alongside peaks attributed to the newly formed thiazole ring and the existing phenyl group. nanomedicine-rj.com

¹H-NMR Chemical Shifts for a Representative Derivative, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Amino) | 6.82 | Singlet |

| -OCH₃ (Methoxy) | 3.77 | Singlet |

| -CH (Thiazole Ring) | 7.13 | Singlet |

| CHα (Phenyl Ring) | 6.94 | Doublet |

| CHβ (Phenyl Ring) | 7.74 | Doublet |

Data sourced from a study on a structurally related aminophenyl compound. nanomedicine-rj.com

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. drugbank.com These advanced experiments establish connectivity between protons and carbons, revealing which atoms are bonded to each other, which is crucial for unambiguously assigning the structure of a novel molecule without relying on prior examples. drugbank.com

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing two critical pieces of information in chemical synthesis: the molecular weight of a compound and its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly vital, as it can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of a unique elemental formula, which is a primary step in identifying a new product. acs.org

Beyond initial identification, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is instrumental for real-time reaction monitoring. nih.gov A specific and highly quantitative method known as Multiple Reaction Monitoring (MRM) can be developed to track the progress of a synthesis. nih.govnih.gov In a reaction using this compound, an MRM assay would be configured to selectively detect the reactant and the expected product. By taking small aliquots from the reaction mixture over time, chemists can precisely measure the rate of consumption of the starting material and the formation of the product. nih.gov This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

This peptide-centric approach, while common in proteomics, is directly applicable to small molecule synthesis for tracking reactants, intermediates, and products with high sensitivity and specificity. nih.gov The use of stable isotope-labeled internal standards can further enhance the accuracy and reproducibility of these measurements. nih.gov

Conceptual MRM-MS Assay for a Hypothetical Reaction

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| This compound | [M+H]⁺ of reactant | Fragment ion of reactant | Monitor disappearance of starting material |

| Amide Product | [M+H]⁺ of product | Fragment ion of product | Monitor formation of desired product |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Complex Products

Infrared (IR) and its complementary technique, Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.gov These methods work by measuring the vibrations of chemical bonds, which occur at characteristic frequencies. In the context of reactions with this compound, IR spectroscopy is exceptionally useful for confirming the conversion of the highly reactive acid chloride group into a more stable functional group.

For example, the successful synthesis of an amide derivative would be confirmed by the disappearance of the characteristic C=O stretching frequency of the acid chloride (typically around 1770-1800 cm⁻¹) and the appearance of a new C=O stretching band for the amide group (around 1650-1690 cm⁻¹). Similarly, the formation of an ester would result in a C=O band around 1735-1750 cm⁻¹. The presence of other key functional groups can also be confirmed. nih.gov

Typical Infrared Absorption Frequencies for Derivatives

| Functional Group | Bond | Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Amine | N-H Stretch | 3300-3500 | Broad peak, indicates presence of the amino group. |

| Methoxy | C-O-C Stretch | 1000-1300 | Confirms the ether linkage. |

| Aromatic Ring | C=C Stretch | 1450-1600 | Multiple sharp peaks characteristic of the benzene (B151609) ring. |

| Acid Chloride (Reactant) | C=O Stretch | 1770-1800 | Disappears upon successful reaction. |

| Amide (Product) | C=O Stretch | 1650-1690 | Appears upon formation of an amide bond. |

| Ester (Product) | C=O Stretch | 1735-1750 | Appears upon formation of an ester bond. |

Data derived from standard IR correlation tables and spectroscopic studies of related compounds. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to calculate theoretical vibrational wavenumbers, which helps in the precise assignment of observed IR and Raman bands. nih.gov

X-ray Crystallography for Definitive Structural Confirmation of Synthesized Compounds

While NMR and MS can define a molecule's constitution, X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure. acs.org This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal. nih.gov It provides exact bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

The process begins by growing a high-quality single crystal of the synthesized derivative, which is then mounted in a diffractometer. nih.gov The instrument collects diffraction data as the crystal is rotated in the X-ray beam. This data is then processed to generate an electron density map, from which the atomic positions can be determined. nih.gov

Studies on complex heterocyclic compounds synthesized from related precursors have demonstrated the power of this technique. nih.gov The analysis yields critical crystallographic data, such as the crystal system, space group, and unit cell dimensions, which define the crystal's fundamental symmetry and packing. nih.gov This information confirms not only the molecular structure but also reveals intermolecular interactions like hydrogen bonding and ring stacking, which govern the material's solid-state properties. nih.gov

Representative Crystallographic Data for a Novel Heterocyclic Derivative

| Parameter | Value |

|---|---|

| Compound Name | Mannich base derivative (Compound 6) |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.6324 (13) |

| b (Å) | 8.0199 (3) |

| c (Å) | 22.1312 (10) |

| β (°) | 126.901 (2) |

| Volume (ų) | 4344.2 (3) |

| Z (Molecules per unit cell) | 8 |

Data from a published crystal structure of a complex derivative, illustrating the type of information obtained. nih.gov

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric synthesis methods involving 2-Amino-4-methoxybenzoyl chloride presents a significant opportunity for creating complex chiral molecules.

Future research could focus on leveraging the inherent functionalities of the molecule to direct stereoselective transformations. The amino group, in particular, can serve as a handle for the introduction of chiral auxiliaries or as a coordination site for chiral metal catalysts. rsc.org Methodologies such as diastereoselective alkylations or reductions of derivatives of this compound could be explored. researchgate.netrsc.org The development of catalytic enantioselective reactions, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer, is a particularly promising avenue. rsc.org Such strategies are crucial for synthesizing novel amino acid derivatives and other biologically active compounds. nih.gov

Key research objectives in this area would include:

Chiral Ligand Development: Designing and synthesizing novel chiral ligands that can effectively coordinate with the substrate and control the stereochemical outcome of reactions.

Catalyst Screening: Investigating a variety of chiral metal catalysts (e.g., based on Rhodium, Ruthenium, Palladium) for reactions such as asymmetric hydrogenation or cross-coupling involving derivatives of this compound.

Auxiliary-Mediated Synthesis: Employing chiral auxiliaries that can be temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently removed.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral derivative using a chiral catalyst (e.g., Rh-DIPAMP) to create a stereocenter. | Enantiomerically enriched amino alcohol derivatives. |

| Chiral Auxiliary-Based Alkylation | Attachment of a chiral auxiliary to the amino group to direct the diastereoselective addition of an alkyl group. rsc.org | Synthesis of non-natural α- or β-amino acids. ox.ac.uk |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic derivative, leaving the other enantiomer unreacted. | Separation of enantiomers and synthesis of chiral products. |

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. beilstein-journals.org The high reactivity of the acyl chloride group in this compound makes it an ideal candidate for integration into flow chemistry systems, where short reaction times and precise control over reaction conditions are paramount. nih.gov

Future work could involve designing flow reactors for the synthesis of libraries of compounds derived from this compound. By systematically varying reaction partners in a continuous flow setup, high-throughput synthesis and screening of new chemical entities for biological activity or material properties could be achieved. nih.gov This approach could significantly accelerate the discovery of new drug candidates and functional materials. nih.gov

Emerging opportunities include:

Telescoped Synthesis: Developing multi-step flow processes where the product of one reaction is directly used as the substrate in the next, without intermediate purification steps.

Automated Library Synthesis: Combining flow chemistry with robotics to rapidly generate and purify a large number of derivatives for screening purposes.

Process Optimization: Utilizing flow reactors to quickly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to identify optimal synthetic protocols.

Table 2: Advantages of Flow Chemistry for this compound Derivatives

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Rapid Mixing | Enhanced reaction rates and selectivity. | Efficiently controls the highly exothermic reactions of the acyl chloride. |

| Precise Temperature Control | Minimizes side reactions and decomposition. | Allows for superheating of solvents to accelerate reactions safely. nih.gov |

| Scalability | Easier and more predictable scale-up from lab to production. | Facilitates the production of larger quantities of key intermediates. |

| Safety | Small reactor volumes reduce the risk associated with hazardous reagents and intermediates. | Manages the handling of the corrosive acyl chloride and potential byproducts. |

Exploration of Bio-Inspired Synthetic Applications

Bio-inspired synthesis seeks to mimic nature's strategies to create complex molecules and materials with novel functions. chimia.chnih.gov As a derivative of an aminobenzoic acid, this compound is a valuable building block for constructing molecules that mimic natural peptides, alkaloids, and other secondary metabolites.

The combination of the amino and carboxyl functionalities (the latter in the form of the acyl chloride) allows for its incorporation into peptide-like backbones using standard peptide coupling techniques, potentially leading to the creation of peptidomimetics with enhanced stability or novel biological activity. Furthermore, its aromatic scaffold can be used as a core structure for the synthesis of compounds inspired by natural products. Research in this area could lead to the discovery of new therapeutic agents or probes for studying biological systems. researchgate.net

Potential research avenues include:

Peptidomimetic Synthesis: Using this compound to create unnatural peptide analogues with constrained conformations or improved pharmacokinetic properties.

Natural Product Analogue Synthesis: Employing the compound as a starting material for the total synthesis of complex natural product analogues.

Self-Assembling Systems: Investigating the ability of derivatives to self-assemble into higher-order structures, mimicking biological processes like protein folding.

Interdisciplinary Research with Chemical Biology and Materials Science

The unique properties of this compound make it a prime candidate for interdisciplinary research, bridging the gap between synthetic chemistry, chemical biology, and materials science.

In chemical biology , derivatives of this compound could be developed as molecular probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, it could be used to label specific proteins or enzymes in living cells. Its structural similarity to endogenous metabolites could be exploited to design enzyme inhibitors or receptor antagonists. nih.gov

In materials science , the compound can be used as a monomer or a functionalizing agent for the creation of advanced materials. The amino and acyl chloride groups provide two distinct points for polymerization or for grafting onto surfaces. This could lead to the development of new polymers with tailored properties, or the modification of surfaces to create biocompatible coatings or sensors. The related compound, 4-methoxybenzoyl chloride, has been used in the fabrication of organic light-emitting diodes (OLEDs), suggesting potential applications for this compound derivatives in organic electronics. chemicalbook.comsigmaaldrich.com

Table 3: Interdisciplinary Applications

| Field | Potential Application | Research Goal |

|---|---|---|

| Chemical Biology | Development of fluorescently labeled probes. | Visualizing biological targets and pathways in real-time. |

| Chemical Biology | Synthesis of enzyme inhibitors. | Creating new therapeutic agents for various diseases. |

| Materials Science | Monomer for specialty polymers. | Developing new materials with unique thermal, mechanical, or optical properties. |

| Materials Science | Surface modification of substrates. | Improving biocompatibility, conductivity, or sensing capabilities of materials. sigmaaldrich.com |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-4-methoxybenzoyl chloride with high purity in academic research?

- Methodological Answer : The synthesis typically involves treating 2-amino-4-methoxyphenol with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For purification, recrystallization using non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is recommended. The reaction progress can be monitored via TLC, and purity verified by melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the methoxy (–OCH₃) and amino (–NH₂) groups via characteristic shifts (e.g., methoxy at ~δ 3.8 ppm in 1H NMR).

- IR Spectroscopy : Identify the acyl chloride (–COCl) stretch at ~1800 cm⁻¹ and N–H stretches (if unreacted amino groups persist).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 201.6). Cross-reference experimental data with computational predictions (e.g., PubChem’s InChI key or DFT-calculated spectra) to resolve spectral ambiguities .

Q. What protocols prevent hydrolytic degradation of this compound during storage and handling?

- Methodological Answer : Store under inert gas (argon/nitrogen) in airtight, moisture-resistant containers at –20°C. Use anhydrous solvents (e.g., dried dichloromethane) and conduct reactions in flame-dried glassware. For handling, employ gloves and goggles, and work in a fume hood to minimize exposure to atmospheric moisture .

Advanced Research Questions

Q. How can competing acylation and nucleophilic side reactions be minimized in multi-step syntheses involving this compound?

- Methodological Answer :

- Order of Reagent Addition : Introduce acyl chloride after deprotonation of nucleophiles (e.g., amines or alcohols) to reduce premature reactions.

- Temperature Control : Maintain sub-0°C conditions during mixing to suppress side reactions.

- Protecting Groups : Protect the amino group with tert-butoxycarbonyl (Boc) before acylation, followed by deprotection under mild acidic conditions .

Q. What strategies resolve contradictions between experimental and computational reaction kinetics data for this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to track reaction pathways (e.g., D₂O quenching to study hydrolysis rates).

- Kinetic Profiling : Conduct time-resolved NMR or HPLC to monitor intermediate formation.

- DFT Refinement : Adjust computational models (e.g., solvation effects or transition-state geometries) to align with empirical data .

Q. How do electronic effects of substituents influence the electrophilic reactivity of this compound?

- Methodological Answer :

- Resonance Analysis : The methoxy group donates electron density via resonance, stabilizing the acyl chloride moiety and enhancing electrophilicity.

- Hammett Studies : Compare reaction rates with analogs (e.g., 4-methoxybenzoyl chloride) to quantify substituent effects. Computational electrostatic potential maps (ESP) can visualize electron-deficient regions .

Q. What computational approaches validate the biological interaction mechanisms of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., proteases) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess stability of acyl-enzyme intermediates over 100-ns trajectories.

- QSAR Modeling : Correlate substituent variations (e.g., halogenation) with bioactivity data from in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。